

N-Methylacetamide-d6 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methylacetamide-d6	
Cat. No.:	B1458398	Get Quote

In-Depth Technical Guide to N-Methylacetamided6

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides comprehensive information on **N-Methylacetamide-d6** (NMA-d6), a deuterated isotopologue of N-Methylacetamide. It details its chemical and physical properties, provides a plausible synthetic route, and outlines its applications, particularly in analytical chemistry as an internal standard. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

N-Methylacetamide-d6 is a stable, non-radioactive isotopically labeled compound. The deuterium enrichment provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: Properties of N-Methylacetamide-d6



Property	Value	Reference
CAS Number	3669-73-6	-
Molecular Formula	C ₃ HD ₆ NO	-
Molecular Weight	79.13 g/mol	-
Appearance	Colorless to light yellow liquid	-
Purity	≥98%	-
Isotopic Enrichment	≥98 atom % D	-

Note: Some physical properties are inferred from its non-deuterated analogue, N-Methylacetamide (CAS 79-16-3).

Synthesis of N-Methylacetamide-d6

While specific literature detailing the synthesis of **N-Methylacetamide-d6** is not readily available, a plausible and commonly employed method involves the acylation of a deuterated amine with an acetylating agent. A potential synthetic pathway is the reaction of methyl-d3-amine with acetyl chloride.

Experimental Protocol: Synthesis of N-Methylacetamided6

Materials:

- Methyl-d3-amine hydrochloride
- Acetyl chloride
- Triethylamine (or another suitable non-protic base)
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)



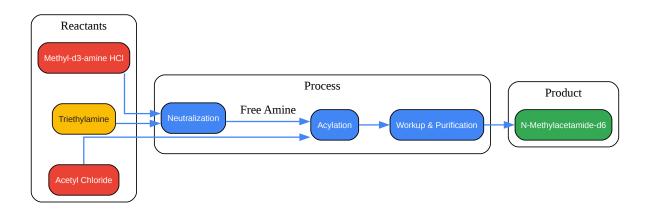
- · Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a
 dropping funnel, and a condenser connected to a nitrogen/argon inlet is assembled.
- Amine Preparation: Methyl-d3-amine hydrochloride is suspended in anhydrous diethyl ether in the reaction flask. The suspension is cooled to 0 °C in an ice bath.
- Base Addition: Triethylamine (1.1 equivalents) is added dropwise to the suspension with vigorous stirring to neutralize the hydrochloride and liberate the free methyl-d3-amine. The reaction is allowed to stir at 0 °C for 30 minutes.
- Acylation: Acetyl chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly
 warm to room temperature and is then stirred for an additional 2-4 hours. The progress of the
 reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure N-Methylacetamide-d6.

Logical Relationship of Synthesis





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Caption: Synthetic workflow for N-Methylacetamide-d6.

Applications in Research and Development

The primary application of **N-Methylacetamide-d6** is as an internal standard in quantitative mass spectrometry analysis. Its chemical properties are nearly identical to the endogenous N-Methylacetamide, but its increased mass allows for its clear differentiation in a mass spectrum.

Experimental Protocol: N-Methylacetamide-d6 as an Internal Standard in LC-MS/MS

Objective: To quantify the concentration of N-Methylacetamide in a biological matrix (e.g., plasma, urine) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with **N-Methylacetamide-d6** as an internal standard.

Materials and Equipment:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
- Analytical column (e.g., C18 reverse-phase)



- · N-Methylacetamide analytical standard
- N-Methylacetamide-d6 internal standard solution of a known concentration
- Biological matrix samples
- Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
- Formic acid
- Centrifuge
- Autosampler vials

Procedure:

- Sample Preparation:
 - To 100 μL of the biological matrix sample, add 10 μL of the N-Methylacetamide-d6 internal standard solution.
 - Add 300 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18, 2.1 x 50 mm, 1.8 μm
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile



 Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

■ Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

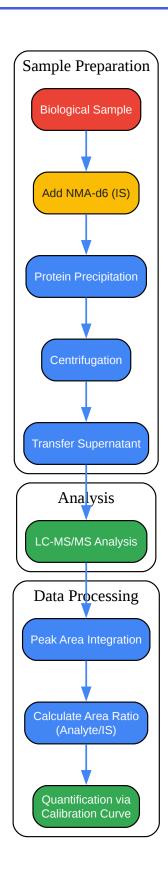
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) transitions:
 - N-Methylacetamide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)
 - N-Methylacetamide-d6: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)
 - Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

Data Analysis:

- Create a calibration curve by analyzing standards containing known concentrations of N-Methylacetamide and a fixed concentration of N-Methylacetamide-d6.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of N-Methylacetamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for Analytical Application





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Caption: Workflow for using NMA-d6 as an internal standard.



Conclusion

N-Methylacetamide-d6 is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard provides a reliable method for the accurate quantification of N-Methylacetamide in complex biological matrices. The synthetic and analytical protocols provided in this guide offer a foundation for the effective utilization of this stable isotope-labeled compound in a research setting.

 To cite this document: BenchChem. [N-Methylacetamide-d6 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1458398#n-methylacetamide-d6-cas-number-and-molecular-formula]

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